molecular formula C15H11ClN2S B12601580 1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine CAS No. 647026-40-2

1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

Cat. No.: B12601580
CAS No.: 647026-40-2
M. Wt: 286.8 g/mol
InChI Key: AQGFOYOTRIBVAL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine typically involves the condensation of 3-chloroaniline with 5-methyl-1,2-benzothiazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction may produce benzothiazole amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(1,2-benzothiazol-3-yl)methanimine: Lacks the methyl group on the benzothiazole ring.

    1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)ethanimine: Has an ethyl group instead of a methanimine group.

Uniqueness

1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is unique due to the presence of both the chloro and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

647026-40-2

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

InChI

InChI=1S/C15H11ClN2S/c1-10-5-6-14-13(7-10)15(18-19-14)17-9-11-3-2-4-12(16)8-11/h2-9H,1H3

InChI Key

AQGFOYOTRIBVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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